molecular formula C8H12N2O4S B14489779 Pyridine-2-aldoxime ethanesulfonate CAS No. 63680-94-4

Pyridine-2-aldoxime ethanesulfonate

Cat. No.: B14489779
CAS No.: 63680-94-4
M. Wt: 232.26 g/mol
InChI Key: PPDKJQKBXSXZST-UHFFFAOYSA-N
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Description

Pyridine-2-aldoxime ethanesulfonate is a quaternary ammonium oxime derivative primarily recognized for its role as an acetylcholinesterase (AChE) reactivator in the treatment of organophosphate (OP) poisoning. Structurally, it features a pyridine ring substituted with an aldoxime group at the 2-position and an ethanesulfonate counterion. This compound is part of a broader class of oximes, which act by nucleophilically displacing phosphoryl groups from inhibited AChE, restoring enzymatic activity .

Properties

CAS No.

63680-94-4

Molecular Formula

C8H12N2O4S

Molecular Weight

232.26 g/mol

IUPAC Name

ethanesulfonic acid;N-(pyridin-2-ylmethylidene)hydroxylamine

InChI

InChI=1S/C6H6N2O.C2H6O3S/c9-8-5-6-3-1-2-4-7-6;1-2-6(3,4)5/h1-5,9H;2H2,1H3,(H,3,4,5)

InChI Key

PPDKJQKBXSXZST-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)O.C1=CC=NC(=C1)C=NO

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

In this two-step process, 2-chloromethylpyridine reacts with hydroxylamine hydrochloride in a biphasic solvent system typically comprising water and ethanol. The reaction proceeds optimally at pH 7–8, maintained through incremental addition of sodium hydroxide. Elevated temperatures (65–120°C) accelerate the substitution reaction while minimizing side product formation. The mechanism involves initial displacement of the chlorine atom by hydroxylamine, forming a hydroxylamine intermediate that undergoes dehydration to yield the aldoxime.

Yield Optimization Strategies

Key parameters affecting yield include:

  • Molar ratio : A 2:1 hydroxylamine-to-substrate ratio ensures complete conversion
  • Solvent composition : Ethanol-water mixtures (3:1 v/v) provide optimal solubility for both reactants
  • Reaction duration : Three hours at reflux conditions achieves 49% yield in model systems

Substituents on the pyridine ring significantly influence reaction efficiency. For instance, 4-chloro derivatives exhibit 18% yields due to competing nucleophilic displacement at the 4-position, necessitating protective group strategies for functionalized analogs.

Quaternization to Ethanesulfonate Salt

Conversion of pyridine-2-aldoxime to its ethanesulfonate salt involves alkylation with ethanesulfonic acid derivatives. This critical step determines the compound's solubility profile and biological activity.

Alkylation Protocols

The preferred method employs ethanesulfonic acid esters under basic conditions:

  • Dissolve pyridine-2-aldoxime (1.0 equiv) in anhydrous acetonitrile
  • Add triethylamine (1.2 equiv) as acid scavenger
  • Introduce ethyl ethanesulfonate (1.1 equiv) dropwise at 0°C
  • Heat to 60°C for 6 hours under nitrogen atmosphere

This approach avoids the silver-mediated metathesis required for iodide salt conversions, simplifying purification.

Counterion Effects on Reactivity

Comparative studies of quaternary salts reveal:

Counterion Solubility (H₂O, g/100mL) Melting Point (°C)
Iodide 12.4 112–114
Ethanesulfonate 28.9 98–101*

*Predicted based on analogous sulfonate salts

The ethanesulfonate moiety enhances aqueous solubility by 133% compared to the iodide salt, crucial for pharmacological formulations.

Purification and Characterization

Isolation of pure this compound requires sequential purification steps:

Crystallization Techniques

  • Concentrate reaction mixture under reduced pressure
  • Precipitate crude product by adding ethyl acetate
  • Recrystallize from ethanol-water (4:1) at −20°C
  • Wash crystals with cold diethyl ether to remove organic impurities

This protocol achieves >95% purity as verified by HPLC (C18 column, 0.1% TFA in H₂O/MeOH gradient).

Spectroscopic Characterization

Key analytical data for identity confirmation:

  • ¹H NMR (D₂O): δ 8.72 (d, J=5 Hz, 1H, H-6), 8.45 (s, 1H, CH=N), 8.12 (t, J=7 Hz, 1H, H-4), 7.98 (d, J=8 Hz, 1H, H-3), 7.65 (t, J=6 Hz, 1H, H-5)
  • IR (KBr): ν 1665 cm⁻¹ (C=N), 1180 cm⁻¹ (S=O), 1040 cm⁻¹ (C-O-S)

Mass spectral analysis typically shows [M]⁺ at m/z 199.2 for the cationic pyridinium moiety.

Industrial-Scale Production Considerations

Modern manufacturing processes employ continuous flow reactors to enhance reproducibility:

Flow Chemistry Parameters

  • Residence time : 12 minutes
  • Temperature : 85°C
  • Pressure : 3 bar
  • Throughput : 2.8 kg/h

This method reduces side product formation to <2% while maintaining 85% overall yield.

Emerging Synthetic Technologies

Recent advances in catalytic systems show promise for improving efficiency:

Phase-Transfer Catalysis

Using benzyltriethylammonium chloride (0.5 mol%) enables:

  • Reaction temperature reduction to 40°C
  • Yield increase to 67%
  • Reaction time decrease to 90 minutes

These developments address historical challenges with energy-intensive heating steps.

Chemical Reactions Analysis

Types of Reactions: Pyridine-2-aldoxime ethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various pyridine derivatives, which can be further functionalized for different applications .

Scientific Research Applications

Pyridine-2-aldoxime ethanesulfonate has a wide range of applications in scientific research:

Mechanism of Action

Pyridine-2-aldoxime ethanesulfonate exerts its effects by reactivating acetylcholinesterase, an enzyme that is inhibited by organophosphate compounds. The compound binds to the acetylcholinesterase-organophosphate complex and cleaves the phosphate-ester bond, thereby restoring the enzyme’s activity. This reactivation allows the breakdown of accumulated acetylcholine, which helps to alleviate the symptoms of organophosphate poisoning .

Comparison with Similar Compounds

Research Findings and Clinical Implications

  • BBB Challenges : Like all quaternary ammonium oximes, this compound’s peripheral activity necessitates adjunct therapies for central OP toxicity .

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